5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds, such as:
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound shares a similar structure but has a triazole ring instead of a thiadiazole ring.
5-[(4-Amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide: This compound has additional sulfonyl groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHTJMIYMLUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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